N,N'-bis-(propargyl-PEG4)-Cy5

fluorescence spectroscopy click chemistry bioconjugation

N,N'-bis-(propargyl-PEG4)-Cy5 (CAS 2107273-08-3) is a cyanine5 derivative engineered with two terminal alkyne groups linked through PEG4 spacers, offering excitation/emission maxima at 649/667 nm and a molecular weight of 819.5 g/mol. The compound exhibits an extinction coefficient of 232,000 M⁻¹cm⁻¹ and features two propargyl groups that enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for covalent attachment to azide-bearing molecules.

Molecular Formula C47H63ClN2O8
Molecular Weight 819.5 g/mol
Cat. No. B15541588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis-(propargyl-PEG4)-Cy5
Molecular FormulaC47H63ClN2O8
Molecular Weight819.5 g/mol
Structural Identifiers
InChIInChI=1S/C47H63N2O8.ClH/c1-7-24-50-28-32-54-36-38-56-34-30-52-26-22-48-42-18-14-12-16-40(42)46(3,4)44(48)20-10-9-11-21-45-47(5,6)41-17-13-15-19-43(41)49(45)23-27-53-31-35-57-39-37-55-33-29-51-25-8-2;/h1-2,9-21H,22-39H2,3-6H3;1H/q+1;/p-1
InChIKeyFJFLIVHAHJSGKV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N,N'-bis-(propargyl-PEG4)-Cy5: A Bifunctional Cyanine5 Dye with Dual Alkyne Handles and PEG4 Linkers for Click Chemistry Conjugation


N,N'-bis-(propargyl-PEG4)-Cy5 (CAS 2107273-08-3) is a cyanine5 derivative engineered with two terminal alkyne groups linked through PEG4 spacers, offering excitation/emission maxima at 649/667 nm and a molecular weight of 819.5 g/mol . The compound exhibits an extinction coefficient of 232,000 M⁻¹cm⁻¹ [1] and features two propargyl groups that enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for covalent attachment to azide-bearing molecules . Its bifunctional design supports dual labeling, crosslinking, and PROTAC linker applications.

Why N,N'-bis-(propargyl-PEG4)-Cy5 Cannot Be Replaced by Mono-Alkyne or Non-PEGylated Cy5 Analogs in Click Chemistry Workflows


Generic substitution of Cy5 dyes fails due to the compound's unique bifunctional architecture. Standard Cy5 alkyne provides only a single reactive handle, limiting conjugation stoichiometry to 1:1 , whereas N,N'-bis-(propargyl-PEG4)-Cy5 delivers two alkyne groups that enable dual azide labeling or crosslinking of azide-tagged biomolecules . Additionally, the PEG4 spacers impart enhanced aqueous solubility compared to non-PEGylated Cy5 analogs , and the extinction coefficient of 232,000 M⁻¹cm⁻¹ [1] distinguishes it from the 250,000 M⁻¹cm⁻¹ typical of Cy5 alkyne , reflecting structural differences that affect fluorescence detection sensitivity and potential self-quenching behavior. These integrated features mean that substituting a mono-alkyne Cy5 or a non-PEGylated Cy5 dye will alter conjugation valency, solubility profile, and spectroscopic detection parameters—factors critical to reproducible experimental outcomes.

Quantitative Differentiation of N,N'-bis-(propargyl-PEG4)-Cy5: Comparative Data Against Key Cy5 Analogs for Informed Procurement


Extinction Coefficient Differential: 232,000 M⁻¹cm⁻¹ vs. 250,000 M⁻¹cm⁻¹ for Cy5 Alkyne

N,N'-bis-(propargyl-PEG4)-Cy5 exhibits an extinction coefficient of 232,000 M⁻¹cm⁻¹ [1], which is 7.2% lower than the 250,000 M⁻¹cm⁻¹ reported for standard Cy5 alkyne . This difference, while modest, may influence detection sensitivity in low-abundance labeling experiments and reflects the electron-donating effects of the PEG4-propargyl substituents on the cyanine chromophore.

fluorescence spectroscopy click chemistry bioconjugation

Bis-Alkyne Reactivity: Dual Click Handles Enable Stoichiometric Advantages Over Mono-Alkyne Cy5

N,N'-bis-(propargyl-PEG4)-Cy5 contains two propargyl groups , whereas standard Cy5 alkyne offers only a single alkyne handle . This bifunctionality allows for 2:1 azide-to-dye conjugation stoichiometry or crosslinking of two distinct azide-tagged biomolecules. In PROTAC applications, this dual reactivity is essential for constructing ternary complexes where a single linker must connect an E3 ligase ligand and a target protein ligand .

click chemistry bioconjugation PROTAC

Molecular Weight and Hydrodynamic Radius: 819.5 g/mol vs. Bis-Azide Analog (793.4 g/mol) and Cy5 Alkyne (556.2 g/mol)

N,N'-bis-(propargyl-PEG4)-Cy5 has a molecular weight of 819.5 g/mol , which is 26.1 g/mol heavier than the bis-azide analog N,N'-bis-(azide-PEG3)-Cy5 (793.4 g/mol) and 263.3 g/mol heavier than mono-alkyne Cy5 alkyne (556.2 g/mol) . The increased mass correlates with the extended PEG4 spacers, which are predicted to increase hydrodynamic radius and reduce nonspecific binding in complex biological matrices—a class-level advantage of PEGylated dyes.

PROTAC linker PEGylation molecular weight

Solubility Profile: Enhanced Aqueous Compatibility via PEG4 Spacers vs. Non-PEGylated Cy5 Dyes

Vendor datasheets consistently report that N,N'-bis-(propargyl-PEG4)-Cy5 exhibits improved aqueous solubility relative to non-PEGylated Cy5 dyes, attributed to the hydrophilic PEG4 spacers . While absolute solubility values are not provided, the compound is described as soluble in DMSO, DMF, and DCM with low but finite water solubility . In contrast, non-PEGylated Cy5 alkyne is noted to have low aqueous solubility and typically requires organic co-solvents for bioconjugation [1].

solubility aqueous compatibility PEG linker

Optimal Use Cases for N,N'-bis-(propargyl-PEG4)-Cy5: Where Dual Alkyne and PEG4 Linker Design Deliver Measurable Advantages


Synthesis of PROTACs Requiring Bifunctional Fluorescent Linkers

N,N'-bis-(propargyl-PEG4)-Cy5 is explicitly marketed as a PEG-based PROTAC linker . Its two alkyne groups enable sequential CuAAC conjugation to an azide-functionalized E3 ligase ligand and an azide-functionalized target protein ligand, forming a ternary complex that drives targeted protein degradation. The PEG4 spacers provide flexibility and solubility essential for maintaining linker efficiency in cellular assays.

Dual-Color or Crosslinking Click Chemistry Labeling of Azide-Tagged Biomolecules

The bis-alkyne architecture supports conjugation of two distinct azide-bearing moieties—for example, labeling a protein with a Cy5 dye while simultaneously attaching a purification handle (e.g., biotin-azide) or crosslinking two azide-tagged nucleic acids . This bifunctional capability is not achievable with mono-alkyne Cy5 dyes.

Fluorescence Imaging and Detection in Aqueous Biological Environments

The PEG4 spacers enhance aqueous compatibility , making N,N'-bis-(propargyl-PEG4)-Cy5 suitable for direct labeling of proteins and antibodies in physiological buffers without denaturing organic co-solvents. The extinction coefficient of 232,000 M⁻¹cm⁻¹ [1] and far-red emission (667 nm) provide sufficient brightness for fluorescence microscopy and flow cytometry, with reduced autofluorescence interference in biological specimens.

Construction of Fluorescent Polymer Conjugates and Nanomaterials

The dual alkyne groups can serve as crosslinking nodes for azide-terminated polymers, enabling the synthesis of Cy5-labeled hydrogels, dendrimers, or nanoparticle coatings. The PEG4 linkers mitigate aggregation and maintain colloidal stability, a property inferred from the broader class of PEGylated cyanine dyes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N'-bis-(propargyl-PEG4)-Cy5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.